molecular formula C12H20O3 B101682 1-Ethylcyclohexyl 3-oxobutanoate CAS No. 15780-56-0

1-Ethylcyclohexyl 3-oxobutanoate

Cat. No.: B101682
CAS No.: 15780-56-0
M. Wt: 212.28 g/mol
InChI Key: AOJQJEGJPJOEOG-UHFFFAOYSA-N
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Description

1-Ethylcyclohexyl 3-oxobutanoate is an ester derivative of 3-oxobutanoic acid (acetoacetic acid), featuring a 1-ethylcyclohexyl group as the ester substituent. The 1-ethylcyclohexyl moiety introduces steric bulk and lipophilicity, which may influence solubility, stability, and reactivity compared to simpler alkyl esters like ethyl or tert-butyl 3-oxobutanoate .

Properties

CAS No.

15780-56-0

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

(1-ethylcyclohexyl) 3-oxobutanoate

InChI

InChI=1S/C12H20O3/c1-3-12(7-5-4-6-8-12)15-11(14)9-10(2)13/h3-9H2,1-2H3

InChI Key

AOJQJEGJPJOEOG-UHFFFAOYSA-N

SMILES

CCC1(CCCCC1)OC(=O)CC(=O)C

Canonical SMILES

CCC1(CCCCC1)OC(=O)CC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs include ethyl 3-oxobutanoate, tert-butyl 3-oxobutanoate, cyclohexyl 3-oxobutanoate, and propyl/isopropyl 3-oxobutanoate. A comparative analysis is outlined below:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Properties
1-Ethylcyclohexyl 3-oxobutanoate* C₁₂H₂₀O₃ ~212.3 (estimated) N/A High lipophilicity; steric hindrance from cyclohexyl group likely reduces hydrolysis rates .
Ethyl 3-oxobutanoate C₆H₁₀O₃ 130.14 181 Widely used in organic synthesis; UV absorbance at 245 nm ; diffusion coefficient studied in hydrogels .
tert-Butyl 3-oxobutanoate C₈H₁₄O₃ 158.20 N/A Enhanced stability due to bulky tert-butyl group; used in polymer and pharmaceutical synthesis .
Cyclohexyl 3-oxobutanoate C₁₀H₁₆O₃ 184.23 N/A Moderate lipophilicity; synthesized via trans-esterification (89–93% yield) .

*Estimated properties based on structural analogs.

Reactivity and Stability

  • Steric Effects : The 1-ethylcyclohexyl group in the target compound likely reduces nucleophilic attack at the ester carbonyl, enhancing stability compared to ethyl or methyl esters .
  • Solubility : Ethyl and methyl esters exhibit higher water solubility, while 1-ethylcyclohexyl and tert-butyl derivatives are more lipophilic, favoring organic solvents .
  • Hydrolysis: Ethyl 3-oxobutanoate undergoes rapid enzymatic hydrolysis, whereas bulkier esters like tert-butyl resist hydrolysis under mild conditions .

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